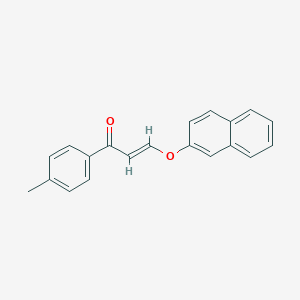
N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents and is widely used in the synthesis of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. However, the long-term effects of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide is a versatile compound that can be easily synthesized and purified, making it a useful tool for various lab experiments. However, N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide has also been identified as an endocrine disruptor, which can interfere with the hormonal system of animals and humans. Therefore, caution should be exercised when handling N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide in the lab, and appropriate safety measures should be taken to minimize exposure.
Future Directions
There are several future directions for the research of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide. One area of interest is the development of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide-based materials with improved properties, such as higher strength and durability. Another area of interest is the investigation of the long-term effects of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide on human health, particularly its potential role in the development of chronic diseases such as cancer and diabetes. Additionally, further research is needed to determine the safety and efficacy of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide as a potential therapeutic agent for various inflammatory and metabolic disorders.
Conclusion:
In conclusion, N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide is synthesized by the reaction between 2-butoxyaniline and 3-methylphenol and exhibits anti-inflammatory and analgesic properties. However, caution should be exercised when handling N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide in the lab, and further research is needed to determine its safety and efficacy.
Synthesis Methods
The synthesis of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide involves the reaction between 2-butoxyaniline and 3-methylphenol in the presence of acetic anhydride and hydrochloric acid. The reaction takes place at a temperature of 80-90°C for several hours, resulting in the formation of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide as a white crystalline solid. The purity of N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide has been extensively studied in various fields, including material science, pharmacology, and environmental science. In material science, N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide is used as a building block for the synthesis of polymers, resins, and other materials. In pharmacology, N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. In environmental science, N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide has been identified as an endocrine disruptor, which can interfere with the hormonal system of animals and humans.
properties
Product Name |
N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-3-4-12-22-18-11-6-5-10-17(18)20-19(21)14-23-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3,(H,20,21) |
InChI Key |
ACPSKHXWEMYTIZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)
